3-(2-Chlorophenyl)-7,8-dimethoxy-2-(trifluoromethyl)chromen-4-one
Overview
Description
3-(2-Chlorophenyl)-7,8-dimethoxy-2-(trifluoromethyl)chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives This compound is characterized by the presence of a 2-chlorophenyl group, two methoxy groups at positions 7 and 8, and a trifluoromethyl group at position 2 on the chromen-4-one core structure
Preparation Methods
The synthesis of 3-(2-Chlorophenyl)-7,8-dimethoxy-2-(trifluoromethyl)chromen-4-one can be achieved through various synthetic routes. One common method involves the reaction of 2-(2-chlorobenzylidene)malononitrile with resorcinol or 3-methoxyphenol, followed by further oxidation and replacement reactions under reflux conditions . Industrial production methods may involve optimizing these reactions to achieve higher yields and purity, often using green chemistry principles such as green solvents and catalysts .
Chemical Reactions Analysis
3-(2-Chlorophenyl)-7,8-dimethoxy-2-(trifluoromethyl)chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: The presence of the trifluoromethyl group makes the compound a candidate for nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-7,8-dimethoxy-2-(trifluoromethyl)chromen-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or microbial growth . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
3-(2-Chlorophenyl)-7,8-dimethoxy-2-(trifluoromethyl)chromen-4-one can be compared with other similar compounds, such as:
Coumarin derivatives: These compounds share a similar chromen-4-one core structure and exhibit diverse biological activities.
Trifluoromethylated compounds: The presence of the trifluoromethyl group imparts unique properties, such as increased lipophilicity and metabolic stability.
Benzofuran derivatives: These compounds also contain a fused benzene and furan ring system and are known for their biological activities. The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
3-(2-chlorophenyl)-7,8-dimethoxy-2-(trifluoromethyl)chromen-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClF3O4/c1-24-12-8-7-10-14(23)13(9-5-3-4-6-11(9)19)17(18(20,21)22)26-15(10)16(12)25-2/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDYPJUDNNLWIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C(=O)C(=C(O2)C(F)(F)F)C3=CC=CC=C3Cl)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClF3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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